5-Ethylthiophene-2,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylthiophene-2,4-disulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry and material science. This compound features a thiophene ring substituted with ethyl and disulfonamide groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-ethylthiophene with chlorosulfonic acid to introduce sulfonyl chloride groups, followed by the reaction with ammonia or amines to form the sulfonamide groups .
Industrial Production Methods
Industrial production of 5-Ethylthiophene-2,4-disulfonamide may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethylthiophene-2,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Ethylthiophene-2,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide groups make it a potential candidate for biological studies, including enzyme inhibition and protein binding studies.
Mechanism of Action
The mechanism of action of 5-Ethylthiophene-2,4-disulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single sulfonamide group.
Benzenesulfonamide: Contains a benzene ring instead of a thiophene ring.
Thiophene-2-sulfonamide: Similar structure but lacks the ethyl group and has only one sulfonamide group.
Uniqueness
5-Ethylthiophene-2,4-disulfonamide is unique due to its specific substitution pattern on the thiophene ring. The presence of both ethyl and disulfonamide groups provides distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10N2O4S3 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
5-ethylthiophene-2,4-disulfonamide |
InChI |
InChI=1S/C6H10N2O4S3/c1-2-4-5(14(7,9)10)3-6(13-4)15(8,11)12/h3H,2H2,1H3,(H2,7,9,10)(H2,8,11,12) |
InChI Key |
GUHHYQHUVPXYPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.